molecular formula C17H24N2O5 B12763778 Mebufotenin succinate CAS No. 2568048-63-3

Mebufotenin succinate

Cat. No.: B12763778
CAS No.: 2568048-63-3
M. Wt: 336.4 g/mol
InChI Key: QGPJMYNZUUBWLQ-UHFFFAOYSA-N
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Description

Mebufotenin succinate, also known as 5-methoxy-N,N-dimethyltryptamine succinate, is a psychedelic compound belonging to the tryptamine class. It is structurally related to other well-known tryptamines such as dimethyltryptamine and bufotenin. This compound is known for its psychoactive properties and has been used in various traditional and modern contexts for its hallucinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mebufotenin succinate typically involves the methylation of bufotenin. One common method includes the reaction of bufotenin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography and gas chromatography for the separation and purification of the compound. Capillary electrophoresis methods are also employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Mebufotenin succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and reduced tryptamines from reduction .

Scientific Research Applications

Mebufotenin succinate has a wide range of scientific research applications:

Mechanism of Action

Mebufotenin succinate exerts its effects primarily through its interaction with serotonin receptors. It acts as a non-selective agonist at various serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmission and the induction of psychedelic experiences. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form active metabolites such as bufotenin .

Comparison with Similar Compounds

Mebufotenin succinate is often compared with other tryptamines such as:

    Dimethyltryptamine (DMT): Known for its rapid onset and short duration of action.

    Bufotenin: Similar in structure but differs in its hydroxylation pattern.

    Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its longer duration of action and different receptor binding profile.

This compound is unique in its specific receptor interactions and its potential for rapid onset and short duration of psychedelic effects, making it a promising candidate for therapeutic applications .

Properties

CAS No.

2568048-63-3

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

butanedioic acid;2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C13H18N2O.C4H6O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;5-3(6)1-2-4(7)8/h4-5,8-9,14H,6-7H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

QGPJMYNZUUBWLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(CC(=O)O)C(=O)O

Origin of Product

United States

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